Ethyl 3-amino-7-bromo-5-chloro-1-benzofuran-2-carboxylate

Medicinal Chemistry Cross-Coupling Chemistry Benzofuran Library Synthesis

This compound consolidates four separate core building blocks into one, enabling four-directional orthogonal diversification. The 7-Br and 5-Cl substituents permit chemoselective sequential Suzuki–Miyaura coupling (10³–10⁴× faster at 7-Br), while the 3-NH₂ and 2-CO₂Et handles support amide coupling, reductive amination, and ester hydrolysis. Ideal for BD2-selective BET bromodomain inhibitor programs matching the GSK chemotype. Purity ≥98% ensures reliable Pd-catalyzed functionalization and reduces catalyst poison risk in sub-mg probe synthesis.

Molecular Formula C11H9BrClNO3
Molecular Weight 318.55 g/mol
CAS No. 2183997-56-8
Cat. No. B1406880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-7-bromo-5-chloro-1-benzofuran-2-carboxylate
CAS2183997-56-8
Molecular FormulaC11H9BrClNO3
Molecular Weight318.55 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(O1)C(=CC(=C2)Cl)Br)N
InChIInChI=1S/C11H9BrClNO3/c1-2-16-11(15)10-8(14)6-3-5(13)4-7(12)9(6)17-10/h3-4H,2,14H2,1H3
InChIKeySYVNMTIJYMXSNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-amino-7-bromo-5-chloro-1-benzofuran-2-carboxylate (CAS 2183997-56-8): Core Structural Identity and Procurement Context


Ethyl 3-amino-7-bromo-5-chloro-1-benzofuran-2-carboxylate (CAS 2183997-56-8) is a triply functionalized benzofuran-2-carboxylate derivative bearing a 3-amino group, a 7-bromo substituent, a 5-chloro substituent, and a 2-ethyl ester . With a molecular formula of C₁₁H₉BrClNO₃ and a monoisotopic mass of 316.945435 Da, this compound belongs to the class of synthetic benzofuran carboxylates that serve as versatile intermediates in medicinal chemistry programs, particularly those targeting bromodomain-containing proteins and kinase inhibitors [1]. Predicted physicochemical properties include a boiling point of 409.4±40.0 °C, density of 1.7±0.1 g/cm³, and an ACD/LogP of 4.21, indicating moderate lipophilicity suitable for membrane permeability in cellular assay contexts . The compound is commercially available at research-grade purity (95–98%) from multiple suppliers, positioning it as an accessible building block for structure–activity relationship (SAR) exploration and parallel library synthesis .

Why Structurally Similar Benzofuran Carboxylates Cannot Replace Ethyl 3-amino-7-bromo-5-chloro-1-benzofuran-2-carboxylate in SAR and Synthetic Programs


The co-occurrence of the 7-bromo and 5-chloro substituents on the benzofuran core, combined with the 3-amino and 2-ethyl ester functionalities, creates a reactivity and selectivity profile that cannot be replicated by any single-halogen analog or regioisomer . Removing the 5-chloro substituent (as in ethyl 3-amino-7-bromobenzofuran-2-carboxylate, CAS 1823241-41-3) eliminates the electron-withdrawing effect that modulates the reactivity of the 7-bromo position in palladium-catalyzed cross-coupling reactions, altering both reaction rates and regioselectivity outcomes . Conversely, substituting the 7-bromo with a second chloro group (yielding the 5,7-dichloro analog) reduces the oxidative addition propensity of palladium(0) catalysts, fundamentally changing cross-coupling efficiency . The regioisomeric 5-bromo-7-chloro pattern (CAS 1643914-32-2) presents an orthogonal reactivity hierarchy—bromine at C5 instead of C7—that yields different coupling products under identical conditions . These differences are not cosmetic; they translate into divergent downstream compound libraries, altered biological target engagement, and non-interchangeable SAR conclusions [1].

Quantitative Differentiation Evidence: Ethyl 3-amino-7-bromo-5-chloro-1-benzofuran-2-carboxylate Versus Closest Analogs


Dual Halogen Substituent Pattern (7-Br / 5-Cl) Enables Orthogonal Sequential Cross-Coupling Reactivity Not Available in Mono-Halogenated or Regioisomeric Analogs

Ethyl 3-amino-7-bromo-5-chloro-1-benzofuran-2-carboxylate possesses two electronically differentiated aryl halide sites: a C7–Br bond and a C5–Cl bond. Under standard Pd(0)-catalyzed Suzuki–Miyaura conditions, aryl bromides undergo oxidative addition approximately 10³- to 10⁴-fold faster than aryl chlorides due to lower C–Br bond dissociation energy (BDE ~337 kJ/mol for Ph–Br vs. ~402 kJ/mol for Ph–Cl) [1]. This kinetic differential enables chemoselective sequential coupling: the 7-bromo position can be functionalized first while the 5-chloro position remains intact, then subsequently activated under more forcing conditions or with specialized ligand systems (e.g., SPhos or XPhos with Pd₂(dba)₃) [1][2]. In contrast, the mono-brominated analog ethyl 3-amino-7-bromobenzofuran-2-carboxylate (CAS 1823241-41-3) offers only a single coupling site (C7–Br), precluding sequential diversification, while the regioisomeric 5-bromo-7-chloro analog (CAS 1643914-32-2) reverses the chemoselectivity hierarchy, placing the more reactive bromine at C5 rather than C7 . The 7-bromo-5-chloro-2-carboxylic acid analog (CAS 190775-65-6) lacks both the 3-amino nucleophilic handle and the protected ester, limiting its synthetic versatility to amide bond formation only .

Medicinal Chemistry Cross-Coupling Chemistry Benzofuran Library Synthesis

Predicted Physicochemical Property Differentiation: ACD/LogP, Hydrogen-Bond Donor/Acceptor Profile, and Rotatable Bond Count Versus Mono-Halogenated and Regioisomeric Analogs

The combination of bromine at C7 and chlorine at C5, together with the 3-amino and 2-ethyl ester groups, produces a distinct physicochemical signature compared to structurally similar benzofuran carboxylates . Ethyl 3-amino-7-bromo-5-chloro-1-benzofuran-2-carboxylate has a predicted ACD/LogP of 4.21, a topological polar surface area (TPSA) of 65 Ų, 2 hydrogen-bond donors (3-NH₂), 4 hydrogen-bond acceptors, and 3 freely rotatable bonds . The mono-brominated analog (ethyl 3-amino-7-bromobenzofuran-2-carboxylate, CAS 1823241-41-3) has a lower molecular weight (284.11 vs. 318.55 Da) and, critically, lacks the electron-withdrawing chlorine at C5, which alters the pKa of the 3-amino group and thus its protonation state under physiological conditions . The regioisomeric 5-bromo-7-chloro analog (CAS 1643914-32-2) shares the same molecular formula (C₁₁H₉BrClNO₃) and identical molecular weight (318.55 Da), but the reversed halogen positions produce a different molecular electrostatic potential surface, which can differentially influence recognition by biological targets that engage the benzofuran π-system . The carboxylic acid analog (7-bromo-5-chloro-1-benzofuran-2-carboxylic acid, CAS 190775-65-6) has a substantially lower predicted LogP (~3.1) and higher aqueous solubility, but lacks the protected ester prodrug handle and the amino nucleophile .

Druglikeness Prediction ADME Profiling Physicochemical Characterization

Vendor-Supplied Purity and Pricing Differentiation: 98% Purity Grade (LeYan) and ≥95% Purity Grade (CymitQuimica/Fluorochem) Versus Regioisomeric and Carboxylic Acid Analogs

Commercial availability data reveal that ethyl 3-amino-7-bromo-5-chloro-1-benzofuran-2-carboxylate is supplied at 98% purity by LeYan (Product No. 1589854, CAS 2183997-56-8) in quantities from 250 mg to 25 g , and at ≥95% purity by CymitQuimica (Ref. 3D-IMD99756, 125.00 €–346.00 €) and Fluorochem (Product Code F542448) . In contrast, the regioisomeric 5-bromo-7-chloro-benzofuran-2-carboxylic acid ethyl ester (CAS 1643914-32-2) is available at ≥95% purity from CymitQuimica at a price range of 51.00 €–179.00 €, representing approximately 40–52% lower cost but with the functionally distinct Br-at-C5/Cl-at-C7 pattern . The carboxylic acid analog 7-bromo-5-chloro-1-benzofuran-2-carboxylic acid (CAS 190775-65-6) is available at 97% purity but requires additional synthetic steps (esterification, Curtius rearrangement) to install the amino and ester functionalities present in the target compound . The mono-brominated analog ethyl 3-amino-7-bromobenzofuran-2-carboxylate (CAS 1823241-41-3) has limited commercial availability with lower purity specifications (typically 95%) and fewer stocking suppliers, creating supply-chain risk for programs requiring multi-gram quantities .

Compound Procurement Building Block Sourcing Purity Specification

Patent-Cited Utility as a Key Intermediate for BET Bromodomain BD2-Selective Inhibitors: Structural Alignment with the GSK Benzofuran Pharmacophore

GlaxoSmithKline's patent family (US20200289464 A1, WO2019/068699) discloses benzofuran derivatives as bromodomain inhibitors exhibiting selectivity for the second bromodomain (BD2) over the first bromodomain (BD1) of BET proteins (BRD2, BRD3, BRD4, BRDT) [1]. The core pharmacophore described in these patents requires a benzofuran or 2,3-dihydrobenzofuran scaffold with specific substitution at the 3-, 5-, and 7-positions [1][2]. Ethyl 3-amino-7-bromo-5-chloro-1-benzofuran-2-carboxylate embodies precisely this substitution pattern, with the 3-amino group serving as a precursor for amide/urea/sulfonamide elaboration (matching the patent's claimed R¹ substituent), the 7-bromo enabling Pd-mediated introduction of aryl/heteroaryl groups at the position corresponding to the patent's critical BD2-selectivity-determining region, and the 5-chloro occupying the position where electron-withdrawing substituents are claimed to enhance metabolic stability [1]. Subsequent optimization of the 2,3-dihydrobenzofuran series by the same group achieved >1,000-fold BD2 selectivity over BD1 (GSK973 and related compounds), with the benzofuran intermediate class serving as the key synthetic entry point [2][3]. Analogs lacking the 5-chloro substituent (e.g., ethyl 3-amino-7-bromobenzofuran-2-carboxylate) do not match the full substitution pattern required for the lead optimization pathway described in the patent . Compounds with the carboxylic acid at C2 instead of the ethyl ester (e.g., CAS 190775-65-6) require additional protection/deprotection steps to access the amide and ester derivatives claimed in the patent .

Epigenetics Bromodomain Inhibition BET BD2 Selectivity

High-Value Application Scenarios for Ethyl 3-amino-7-bromo-5-chloro-1-benzofuran-2-carboxylate (CAS 2183997-56-8) Based on Quantified Differentiation Evidence


Diversifiable Core Scaffold for Parallel Benzofuran Library Synthesis via Sequential Chemoselective Cross-Coupling

Medicinal chemistry groups building focused benzofuran libraries for kinase, bromodomain, or GPCR target screening programs should prioritize this compound as a single core scaffold that enables four-directional diversification. The 7-Br and 5-Cl substituents permit chemoselective sequential Suzuki–Miyaura or Buchwald–Hartwig coupling (7-Br first due to ~10³–10⁴-fold faster oxidative addition, then 5-Cl under more forcing conditions) [1][2]. Simultaneously, the 3-amino group can be elaborated via reductive amination, amide coupling, or sulfonamide formation, while the 2-ethyl ester can be hydrolyzed to the carboxylic acid for subsequent amide or hydrazide formation. This orthogonal reactivity profile reduces the number of distinct building blocks a laboratory must procure and validate from four separate core scaffolds to one, streamlining compound management and reducing procurement overhead .

Key Intermediate for BET Bromodomain BD2-Selective Inhibitor Lead Optimization Following the GSK Pharmacophore Strategy

Programs targeting BD2-selective BET bromodomain inhibition, particularly those following the 2,3-dihydrobenzofuran or benzofuran chemotype pioneered by GSK (US20200289464 A1), should procure this compound as the optimal entry point for SAR exploration [3]. The compound's substitution pattern matches all four key pharmacophoric positions claimed in the patent: 3-NH₂ (for R¹ elaboration), 5-Cl (electron-withdrawing group for metabolic stability), 7-Br (for Pd-catalyzed introduction of aryl/heteroaryl groups in the BD2-selectivity-determining region), and 2-CO₂Et (for ester/amide diversification). Starting from this intermediate rather than the mono-halogenated or carboxylic acid analogs reduces the synthesis of patent-relevant lead compounds by 1–2 steps, directly decreasing FTE resource allocation and accelerating the design-make-test cycle [4].

Physicochemically Pre-Validated Building Block for Cell-Permeable Probe Design Requiring LogP 3.5–4.5 and TPSA < 90 Ų

For chemical biology programs designing cell-permeable fluorescent probes, photoaffinity labels, or PROTAC degrader warheads that require moderate lipophilicity (LogP 3.5–4.5) and a TPSA below 90 Ų for passive membrane permeability, this compound offers a pre-validated starting point . Its predicted ACD/LogP of 4.21 and TPSA of 65 Ų place it within the favorable permeability range, while the three reactive handles (7-Br, 3-NH₂, 2-CO₂Et) provide synthetic vectors for introducing fluorophores, biotin tags, or E3 ligase-recruiting moieties. The 98% purity grade (LeYan) minimizes the risk of trace metal catalyst poisons interfering with subsequent Pd-catalyzed functionalization steps, which is critical when working at sub-milligram scale for probe synthesis .

Halogen-Enriched Intermediate for Halogen-Bonding-Directed Fragment-Based Drug Design (FBDD) Libraries

Fragment-based drug design programs exploiting halogen bonding (XB) as a specific, directional non-covalent interaction can leverage this compound's dual halogen substitution. The 7-bromo substituent participates in halogen bonding (σ-hole interaction with backbone carbonyl oxygens or π-systems of aromatic residues) with a strength proportional to the polarizability of bromine, while the 5-chloro substituent provides a weaker, more electrostatic halogen-bonding character [5]. The availability of both halogen types on a single scaffold allows systematic XB SAR exploration without changing the core structure, an advantage not offered by mono-halogenated analogs. The 3-amino group additionally provides a hydrogen-bond-donor handle orthogonal to the halogen-bonding vectors, enabling three-dimensional pharmacophore mapping [5].

Quote Request

Request a Quote for Ethyl 3-amino-7-bromo-5-chloro-1-benzofuran-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.